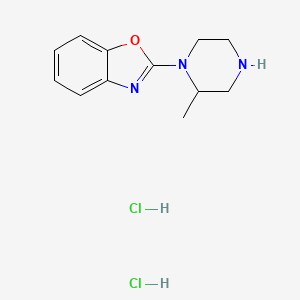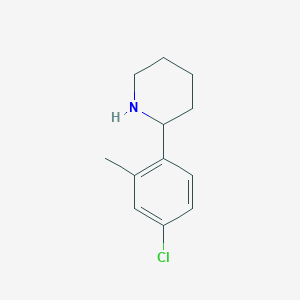![molecular formula C9H16O2 B13594530 {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Methoxybicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a methanol group attached to the first carbon of the bicyclo[221]heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as alcohols or alkanes, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methanol, strong bases like sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives.
Aplicaciones Científicas De Investigación
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol: Similar structure with a methyl group instead of a methoxy group.
4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
{4-Methoxybicyclo[221]heptan-1-yl}methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h10H,2-7H2,1H3 |
Clave InChI |
LCKGAUHAYMDABW-UHFFFAOYSA-N |
SMILES canónico |
COC12CCC(C1)(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)




![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)





